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Compound of Interest

Compound Name: 6H05 trifluoroacetate

Cat. No.: B1574243

Get Quote

Executive Summary & Mechanism of Action
6H05 is a specific disulfide-containing fragment identified by Ostrem et al. (UCSF/Shokat Lab)

that covalently modifies the mutant Cysteine-12 (Cys12) of KRAS(G12C). Unlike traditional

inhibitors, 6H05 does not bind the nucleotide pocket directly; instead, it binds to the Switch-II

Pocket (S-IIP), an allosteric site present only when KRAS is in its inactive (GDP-bound)

conformation.

Why Concentration Matters
6H05 operates via disulfide exchange chemistry, not simple non-covalent equilibrium binding.

Therefore, the "optimal concentration" is not just a function of

, but a kinetic balance between the fragment and a competing reducing agent (typically

-mercaptoethanol,

ME).

Mechanism:KRAS-Cys12-SH + 6H05-S-S-R ⇌ KRAS-Cys12-S-S-6H05 + R-SH
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Stabilization: Binding of 6H05 locks the Switch-II region, preventing the nucleotide exchange

factor (SOS) from loading GTP, thus trapping KRAS in its inactive state.

Graphviz Diagram: 6H05 Mechanism of Action
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Caption: 6H05 covalently engages Cys12 in the Switch-II pocket, sterically blocking SOS1 and

stabilizing the inactive GDP state.

Optimization Strategy: The "Tethering" Threshold
In stabilization assays, you are not measuring a static endpoint but a dynamic equilibrium

controlled by the redox potential of the buffer.

The Golden Ratio: Fragment vs. Reductant
To determine the optimal concentration, you must control the concentration of

ME. The

ME acts as a "gatekeeper"—it reduces weak bonds, ensuring only specific, high-affinity
interactions (like 6H05 in the S-IIP) survive.
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Parameter Screening (Hit ID)
Validation
(Saturation)

Functional Assay
(Cellular)

6H05 Conc. 100 µM 10 – 100 µM 50 – 100 µM

ME Conc. 200 – 500 µM 0 – 100 µM
N/A (Intracellular

GSH)

Incubation 1 – 2 Hours 1 – 4 Hours 6 – 24 Hours

Target Occupancy >50% >90% Variable

Expert Insight: For initial stabilization assays (DSF or MS), use 100 µM 6H05. This

concentration is historically validated to achieve ~94% modification of KRAS(G12C) in the

absence of high competing reductants.

Protocol A: Intact Protein Mass Spectrometry
(Tethering)
This is the gold-standard method to quantify 6H05 binding and stabilization.

Materials
Protein: Recombinant KRAS(G12C) (1–169), GDP-loaded.

Reagent: 6H05 (Stock: 10 mM or 50 mM in DMSO).

Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl

.

Reductant:

-Mercaptoethanol (

ME).[1]

Step-by-Step Methodology
Preparation of Protein Stock:
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Dilute KRAS(G12C) to 4 µM in the reaction buffer.

Note: Ensure the protein is fully reduced prior to the assay (treat with TCEP, then desalting

column to remove TCEP).

Reaction Assembly:

Control: 4 µM KRAS + 2% DMSO.

Experimental: 4 µM KRAS + 100 µM 6H05 + 200 µM

ME.

Rationale: The 100 µM concentration ensures pseudo-first-order kinetics relative to the

protein. The 200 µM

ME provides a reducing environment to prevent non-specific disulfide formation while
allowing the specific 6H05 interaction.

Incubation:

Incubate at Room Temperature (20–25°C) for 1 to 2 hours.

Do not heat, as this may denature the protein before the covalent bond forms.

Quenching (Optional but Recommended):

Add Formic Acid to a final concentration of 1% to stop the reaction and denature the

protein for MS analysis.

Analysis (LC-MS):

Inject onto a C4 reverse-phase column (e.g., Agilent PLRP-S).

Elute with an Acetonitrile/Water gradient + 0.1% Formic Acid.

Data Output: Deconvolute the spectra.
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Mass Shift: Look for a mass increase corresponding to the 6H05 moiety minus the

leaving group.

Calculation:

Protocol B: Differential Scanning Fluorimetry (DSF)
Use this assay to verify that 6H05 binding actually stabilizes the folded state of KRAS.

Materials
Dye: SYPRO Orange (5000x stock).

Instrument: qPCR machine (e.g., Bio-Rad CFX, Agilent Mx3005P).

Step-by-Step Methodology
Mix Preparation:

Protein: Final conc. 5–10 µM KRAS(G12C).

6H05: Final conc. 100 µM (Maintain <2% DMSO final).

Dye: SYPRO Orange at 5x final concentration.

Incubation:

Incubate the protein + 6H05 mix for 30 minutes at RT before adding the dye or starting the

ramp. This allows the slow covalent reaction to reach equilibrium.

Thermal Ramp:

Ramp from 25°C to 95°C at a rate of 0.5°C to 1°C per minute.

Data Interpretation:

T

Shift (
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): A successful stabilization by 6H05 typically yields a

of +2°C to +8°C compared to the DMSO control.

Note: If

is negligible, check if the protein was pre-oxidized (blocking Cys12) or if 6H05 has
degraded.

Troubleshooting & Critical Factors
The "False Negative" (Oxidation)

Issue: No binding observed in MS or DSF.

Cause: The reactive Cys12 thiol is oxidized (forming a dimer or sulfenic acid).

Solution: Pre-treat KRAS with 1 mM TCEP for 30 mins, then pass through a Zeba Spin

Desalting Column to remove TCEP before adding 6H05. Do not use TCEP in the reaction

mix, as it will reduce the disulfide bond in 6H05, destroying the compound.

Solubility Limits
Issue: Precipitation in the assay plate.

Cause: 6H05 is hydrophobic.

Solution: Ensure final DMSO concentration is 2–5%. Do not exceed 200 µM 6H05 in

aqueous buffer.

Stoichiometry
Observation: At 10 µM 6H05, modification is only 40%.

Correction: Unlike nanomolar non-covalent inhibitors (e.g., AMG 510), 6H05 is a fragment. It

requires higher concentrations (50–100 µM) to drive the covalent reaction to completion

within a reasonable timeframe (1–2 hours).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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